2-(pentan-3-yloxy)ethan-1-amine hydrochloride

Description

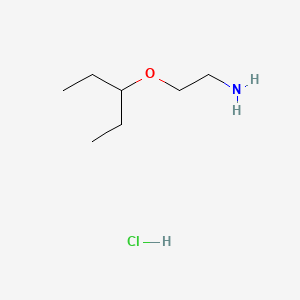

Chemical Identity: 2-(Pentan-3-yloxy)ethan-1-amine hydrochloride (CAS: 2866353-32-2) is a secondary amine hydrochloride with the molecular formula C₇H₁₈ClNO and a molecular weight of 167.68 g/mol . Its structure consists of an ethanamine backbone substituted with a pentan-3-yloxy group (an ether-linked pentyl chain branching at the third carbon) and a chloride counterion. The SMILES notation is NCCOC(CC)CC.Cl, reflecting its branched ether substituent and protonated amine .

Physicochemical Properties:

While explicit data on solubility or melting point are absent in the provided evidence, its structural features suggest moderate polarity due to the ether oxygen and amine group. Hydrochloride salts typically exhibit good water solubility, which may enhance bioavailability in pharmaceutical contexts.

A similar route is plausible for this compound.

Properties

IUPAC Name |

2-pentan-3-yloxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-3-7(4-2)9-6-5-8;/h7H,3-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQULWEOPDOTOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentan-3-yloxy)ethan-1-amine hydrochloride typically involves the reaction of pentan-3-ol with ethylene oxide to form 2-(pentan-3-yloxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(pentan-3-yloxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory synthesis, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(pentan-3-yloxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce simpler amines .

Scientific Research Applications

2-(pentan-3-yloxy)ethan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities.

Medicine: It is explored for its potential therapeutic properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pentan-3-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of substituted ethanamine hydrochlorides. Key structural analogs and their differentiating features include:

Key Differences and Implications

Substituent Polarity: The pentan-3-yloxy group in the target compound introduces moderate hydrophobicity compared to aromatic (e.g., thiophene, dichlorophenoxy) or polar (e.g., dimethoxy) substituents. This may influence membrane permeability in biological systems .

Molecular Weight and Bioavailability :

- The target compound’s low molecular weight (167.68 g/mol) aligns with Lipinski’s Rule of Five criteria for drug-likeness, unlike higher-weight analogs like 2C-D (243.72 g/mol) .

Synthetic Complexity: The pentan-3-yloxy group requires selective etherification during synthesis, whereas aromatic substituents (e.g., dichlorophenoxy) may involve electrophilic substitution or Ullmann coupling .

Pharmacological Relevance :

- 2C-D and 2C-P () are well-studied phenylalkylamines with biased agonism at serotonin receptors, highlighting the importance of methoxy positioning in activity .

- The thiophene derivative () is a precursor to Ulotaront , a TAAR1 agonist for schizophrenia, underscoring the role of heterocycles in CNS drug design .

Biological Activity

2-(Pentan-3-yloxy)ethan-1-amine hydrochloride is a chemical compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2866353-32-2

- Molecular Formula : C₇H₁₉ClN₂O

- Molecular Weight : 166.69 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as a ligand, modulating the activity of specific proteins involved in cellular signaling and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against a range of bacterial strains.

- Enzyme Inhibition : It may inhibit specific enzymes, which could have implications for drug development, particularly in targeting diseases where enzyme regulation is crucial.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, suggesting that the compound may be beneficial in conditions such as neurodegeneration.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against common pathogens.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Showed significant inhibition against E. coli and Staphylococcus aureus.

-

Enzyme Inhibition Assay :

- Objective : To determine the inhibitory effects on phospholipase A2.

- Method : Enzyme activity was measured using a colorimetric assay.

- Results : The compound exhibited a dose-dependent inhibition of phospholipase A2, indicating potential therapeutic applications in inflammatory diseases.

Data Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Disc diffusion | Significant inhibition against E. coli and S. aureus |

| Enzyme Inhibition | Colorimetric assay | Dose-dependent inhibition of phospholipase A2 |

| Neuroprotective Effects | Cell viability assays | Increased cell survival in neurotoxic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.